N~2~-(3,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(3,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3,5-dimethylphenyl derivative, followed by the introduction of the sulfanyl and glycinamide groups. Common reagents used in these reactions include organometallic compounds, sulfonyl chlorides, and amines. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N~2~-(3,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(3,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3,5-dimethylphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
- N~2~-(3,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(ethylsulfonyl)glycinamide
Uniqueness
N~2~-(3,5-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-16-6-5-7-19(11-16)15-27-9-8-22-21(24)14-23(28(4,25)26)20-12-17(2)10-18(3)13-20/h5-7,10-13H,8-9,14-15H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVONCIRNSLVPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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